molecular formula C16H10BrNO3 B6004344 7-Bromo-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

7-Bromo-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B6004344
M. Wt: 344.16 g/mol
InChI Key: FQLCRRFGRBNDDU-UHFFFAOYSA-N
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Description

7-Bromo-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid: is a quinoline derivative with a bromine atom at the 7th position, a hydroxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then undergo further reactions to form the desired quinoline derivative.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of both the hydroxyphenyl and carboxylic acid groups, which contribute to its distinct chemical and biological properties. These functional groups enable a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

7-bromo-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3/c17-9-5-6-10-12(16(20)21)8-14(18-13(10)7-9)11-3-1-2-4-15(11)19/h1-8,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLCRRFGRBNDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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